molecular formula C9H8FNO5 B1427911 Methyl 2-(3-fluoro-4-nitrophenoxy)acetate CAS No. 145348-99-8

Methyl 2-(3-fluoro-4-nitrophenoxy)acetate

Cat. No.: B1427911
CAS No.: 145348-99-8
M. Wt: 229.16 g/mol
InChI Key: JUJHJOYZQVZRSW-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-4-nitrophenoxy)acetate is an organic compound with the molecular formula C9H8FNO5 It is characterized by the presence of a fluoro and nitro group attached to a phenoxy ring, which is further connected to an acetate group

Scientific Research Applications

Methyl 2-(3-fluoro-4-nitrophenoxy)acetate has several applications in scientific research:

Safety and Hazards

“Methyl 2-(3-fluoro-4-nitrophenoxy)acetate” is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluoro-4-nitrophenoxy)acetate typically involves the reaction of 3-fluoro-4-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-fluoro-4-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Reduction: Formation of 2-(3-fluoro-4-aminophenoxy)acetate.

    Hydrolysis: Formation of 3-fluoro-4-nitrophenol and acetic acid.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-4-nitrophenoxy)acetate depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of the fluoro and nitro groups can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(3-fluoro-4-nitrophenoxy)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ester functionality allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(3-fluoro-4-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-9(12)5-16-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJHJOYZQVZRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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